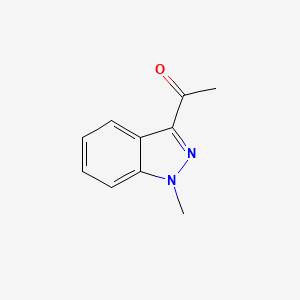

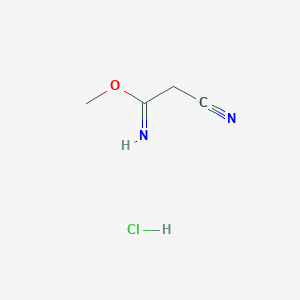

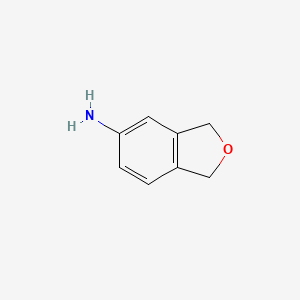

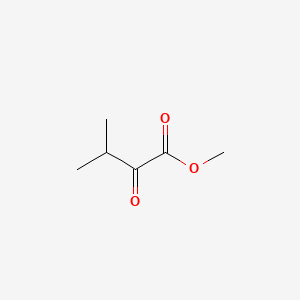

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . Another study reported the synthesis of benzoate compounds as local anesthetics, where tetracaine and pramocaine were used as the lead compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are not explicitly mentioned in the search results .科学的研究の応用

Asymmetric Synthesis and Chiral Building Blocks

Research has shown that derivatives of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are key in the construction of chiral building blocks for enantioselective synthesis. For instance, the asymmetric intramolecular Michael reaction has been utilized to obtain pyrrolidine and piperidine derivatives, which are versatile chiral building blocks for alkaloid synthesis. These compounds have been obtained with moderate to excellent optical yields, showcasing their potential in the synthesis of complex molecules (Hirai et al., 1992).

Synthesis and Optimization

The synthesis technology of derivatives related to Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, has been optimized using hydrazine hydrate reduction method, offering a stable, simple, and high-yield process suitable for industrial production (Fang Qiao-yun, 2012).

Supramolecular Chemistry

Studies on substituted 4-pyrazolylbenzoates, closely related to Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate, have revealed their ability to form hydrogen-bonded supramolecular structures. These structures vary from one-dimensional chains to three-dimensional frameworks, indicating the potential of such compounds in the development of novel materials and molecular recognition systems (Portilla et al., 2007).

Analytical and Environmental Applications

Derivatives have also been synthesized for the selective removal and recovery of chromate, molybdate, tungstate, and vanadate from aqueous solutions. This research highlights the potential environmental applications of such compounds in treating water contaminated with toxic metals (Heininger & Meloan, 1992).

Medicinal Chemistry

In the realm of medicinal chemistry, Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate derivatives have been explored for their pharmacological activities. For instance, certain derivatives have shown potential as anti-inflammatory agents, highlighting their importance in drug discovery and development processes (Attallah et al., 2017).

Safety And Hazards

特性

IUPAC Name |

ethyl 3-amino-4-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKNIXKPDYFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)